![molecular formula C33H41N9O2 B12354387 (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide](/img/structure/B12354387.png)
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperazine ring, and a pyrimidine ring, making it a multifaceted molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the piperazine and pyrimidine rings through a series of condensation and substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or trifluoroacetic acid. The temperature and pressure conditions vary depending on the specific step, but generally range from room temperature to 100°C and atmospheric pressure to slightly elevated pressures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: The compound might serve as a probe for studying biological processes, or as a potential drug candidate for targeting specific proteins or pathways.
Medicine: Its unique structure could make it a candidate for drug development, particularly for diseases where modulation of specific molecular targets is required.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other molecules with pyrrolidine, piperazine, or pyrimidine rings, such as:
- **(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide
- **this compound
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for scientific research.
Eigenschaften
Molekularformel |
C33H41N9O2 |
|---|---|
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C33H41N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-3,5-6,8-9,11-14,25-26,28-29,31,38-39H,4,7,10,15-22H2,(H,37,44)/t25-,26?,28?,29?,31?/m1/s1 |
InChI-Schlüssel |
QWWAYGFNSJIBAV-OUXQWJPHSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1C(=O)NC2CCC3C(C2)C(NN3)C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 |
Kanonische SMILES |
C1CC2C(CC1NC(=O)C3CCN(C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)C6=NC=CC=N6)C(NN2)C7=CC=NC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


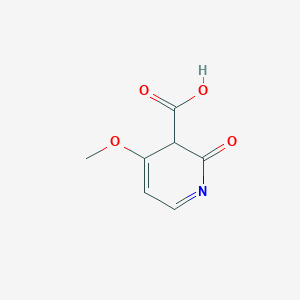
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
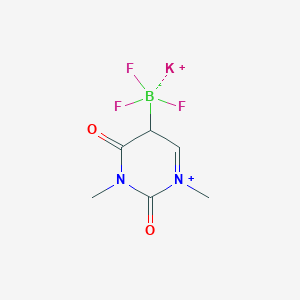
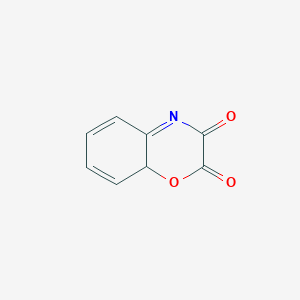

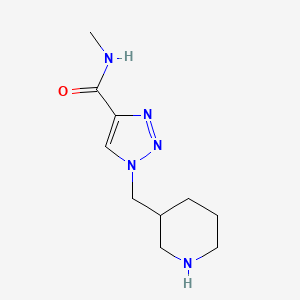

![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)
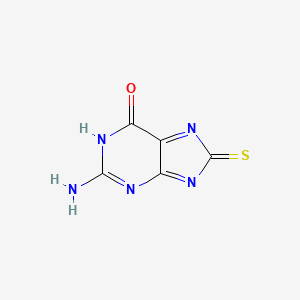
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)



![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
